3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole
Description
3-({4-[(4-Phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole is a heterocyclic hybrid compound combining indazole, triazole, and piperazine moieties. The indazole unit may enhance binding to biological targets due to its planar aromatic structure, while the piperazine-triazole linkage likely contributes to solubility and receptor interaction .
Properties
IUPAC Name |
1H-indazol-3-yl-[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21(20-17-8-4-5-9-18(17)23-25-20)27-12-10-26(11-13-27)14-19-24-22-15-28(19)16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEWAAKIRGGVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=NNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116.
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of cell proliferation. The interaction of the compound with its targets could lead to changes in cellular processes, ultimately resulting in the inhibition of cell growth.
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways involved in cell proliferation and survival. The downstream effects of these changes could include altered cell cycle progression, apoptosis, or other forms of cell death.
Result of Action
The result of the compound’s action is likely to be a decrease in cell proliferation, as suggested by the observed inhibitory activities against cancer cell lines. This could result in a reduction in tumor growth in the context of cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Piperazine Cores
The following compounds share structural similarities with the target molecule, differing in substituents or appended heterocycles:
Key Observations :
- Neurotrophic Activity: Compound 10a (74% yield, 164–166°C) demonstrates neurotrophic effects via nerve growth factor (NGF) pathways, suggesting that the triazole-piperazine scaffold is critical for CNS-targeted activity . The target compound’s indazole moiety may improve blood-brain barrier penetration compared to isoquinoline in 10a.
- Antimicrobial Efficacy : Compounds 5m and 11a–o show broad-spectrum activity, with 11c (MIC: 2 µg/mL) outperforming fluconazole against Candida albicans . The absence of a thiazole or urea group in the target compound may reduce antimicrobial potency but enhance selectivity for other targets.
- Enzyme Inhibition : Tyrosinase inhibitors 9a–k achieve sub-micromolar IC₅₀ values, highlighting the role of triazole-thiazole interactions in enzyme binding . The target compound’s indazole carbonyl group could mimic these interactions for kinase or protease inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
